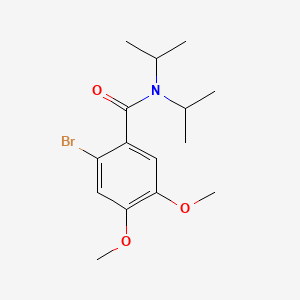
2-Bromo-N,N-diisopropyl-4,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dimethoxy-N,N-bis(1-methylethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-Bromo-4,5-dimethoxy-N,N-bis(1-methylethyl)benzamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethoxy-N,N-bis(1-methylethyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxy groups play a crucial role in its reactivity and interaction with other molecules . The exact pathways and targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1,4-dimethoxybenzene
- 4-Bromo-2,5-dimethoxyphenethylamine
- 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene
Uniqueness
2-Bromo-4,5-dimethoxy-N,N-bis(1-methylethyl)benzamide is unique due to its specific substitution pattern and the presence of the N,N-bis(1-methylethyl) group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C15H22BrNO3 |
|---|---|
Molecular Weight |
344.24 g/mol |
IUPAC Name |
2-bromo-4,5-dimethoxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C15H22BrNO3/c1-9(2)17(10(3)4)15(18)11-7-13(19-5)14(20-6)8-12(11)16/h7-10H,1-6H3 |
InChI Key |
AWMURZIYFUNNNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















